molecular formula C16H15FN4O2S B2998319 2-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034229-95-1

2-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2998319
M. Wt: 346.38
InChI Key: FFELGEFLOLQKSW-UHFFFAOYSA-N
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Description

This compound is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

Some hydrazine-coupled pyrazoles, which include this compound, were successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of this compound was verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and solubility in DMSO of ≥ 100 mg/mL (187.41 mM). It is insoluble in water .

Scientific Research Applications

Fluorometric Sensing

A study by Bozkurt and Gul (2018) explored the use of a pyrazoline derivative, closely related to the compound , for metal ion selectivity based on fluorometric detection. This research demonstrates the potential application of such compounds in the selective detection of metal ions, particularly Hg2+, through a fluorometric “turn-off” sensor mechanism. The compound showed a significant decrease in fluorescence intensity in the presence of Hg2+, indicating its usefulness in detecting this specific metal ion without interference from other ions (Bozkurt & Gul, 2018).

Biological Evaluation for Peripheral Benzodiazepine Receptor Study

Fookes et al. (2008) synthesized and evaluated fluoropyrazolesulfonylurea and thiourea derivatives, similar in structure to the compound , for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs). These compounds, radiolabeled with [18F], were studied for their potential in imaging PBR expression in neurodegenerative disorders, suggesting a significant role of such compounds in medical diagnostics (Fookes et al., 2008).

COX-2 Inhibitory Activities

Pal et al. (2003) studied 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, which is structurally related to the compound in focus. Their research found that fluorine substitution on the benzenesulfonamide moiety, along with an electron-donating group, showed selectivity and potency for COX-2 inhibition. This indicates the potential use of such compounds in developing new anti-inflammatory drugs (Pal et al., 2003).

Anticancer Activity

Research by Ghorab et al. (2014) on 4-(substituted)-N-(guanidinyl)benzenesulfonamides, which share a structural similarity with the compound of interest, demonstrated promising anticancer activity against human tumor breast cell lines. This study highlights the potential of such compounds in anticancer drug development, particularly for breast cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).

Antidiabetic Agents

Faidallah et al. (2016) investigated fluorinated pyrazoles and benzenesulfonylurea derivatives as hypoglycemic agents. Their study on the antidiabetic potential of these compounds suggests their relevance in the development of new treatments for diabetes (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).

Antimicrobial Activity

Chandak et al. (2013) synthesized and evaluated pyrazolo[3,4-b]pyridines bearing a benzenesulfonamide moiety for their antibacterial and antifungal activities. The compounds exhibited significant antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Chandak, Kumar, Kumar, Sharma, Aneja, & Sharma, 2013).

properties

IUPAC Name

2-fluoro-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-21-15(8-9-19-21)14-7-6-12(10-18-14)11-20-24(22,23)16-5-3-2-4-13(16)17/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFELGEFLOLQKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

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